Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Overview
Description
Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate: is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds containing a fused benzene and oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-methyl-1,2,3-oxadiazole and methyl acrylate.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized benzoxazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties. Medicine: Research indicates its use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate: A closely related compound with a slight structural difference.
Methyl 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate: Another benzoxazole derivative with similar properties.
This comprehensive overview highlights the significance of Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.
Biological Activity
Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS Number: 1803592-33-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on cancer cells and antimicrobial activity, based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | This compound |
CAS Number | 1803592-33-7 |
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds containing the benzoxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its potential to inhibit the growth of several types of cancer cells:
- Breast Cancer : Effective against MCF-7 and MDA-MB series cell lines.
- Lung Cancer : Shows activity against A549 and H1975 cell lines.
- Colorectal Cancer : Inhibits growth in HCT-116 and HT-29 cell lines.
In a study by Bernard et al. (2014), it was shown that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and disruption of cell cycle progression .
Table 1: Cytotoxic Effects on Cancer Cell Lines
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria:
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentration (MIC) values for these compounds suggest that certain derivatives possess significant antibacterial properties. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Active Compound |
---|---|---|
Bacillus subtilis | 50 | Compound A |
Escherichia coli | 25 | Compound B |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example:
- Cytotoxicity Mechanism : Induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a detailed study examining the effects of various benzoxazole derivatives on breast cancer cell lines (MCF-7), researchers found that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of methyl 5-methyl derivatives against common bacterial strains. The results indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity significantly compared to other tested compounds .
Properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-4-8-7(5-6)9(11-14-8)10(12)13-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMGWAZBCBGPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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